magnificalysin II
Description
Magnificalysin II is a pore-forming cytolysin isolated from the sea anemone Heteractis magnifica. It belongs to the actinoporin family, a group of 15–20 kDa proteins that bind to sphingomyelin-rich membranes, oligomerize, and form transmembrane pores, leading to cell lysis . Key studies reveal that this compound exhibits reversible conformational changes when treated with the hydrophobic probe 8-anilino-1-naphthalenesulphonate (ANS), which enhances its hemolytic activity . This activation mechanism involves tryptophan residues, as fluorescence energy transfer between tryptophan and ANS suggests their direct interaction . Notably, this compound’s activity is inhibited by sphingomyelin and antiserum but unaffected by N-bromosuccinimide (NBS) unless pretreated, highlighting unique structural resilience among related toxins .
Properties
CAS No. |
155123-76-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Synonyms |
magnificalysin II |
Origin of Product |
United States |
Comparison with Similar Compounds
Hemolytic Activity
All actinoporins exhibit high hemolytic activity, but this compound shows unique ANS-dependent activation.
Inhibitor Sensitivity
Table 2: Functional Comparison
| Parameter | This compound | Equinatoxin II | Sticholysin II |
|---|---|---|---|
| ANS Activation | Yes (3-fold) | Yes | Not reported |
| Sphingomyelin Inhibition | Yes | No | No |
| NBS Sensitivity | Pretreatment required | Resistant | Resistant |
Mechanistic Insights
This compound’s reversible conformational changes upon ANS removal distinguish it from EqTx II, which undergoes irreversible structural shifts .
Research Findings and Implications
- Evolutionary Insight: High sequence conservation among actinoporins (e.g., this compound, EqTx II) underscores evolutionary pressure to maintain pore-forming efficiency .
- Therapeutic Potential: this compound’s ANS-responsive mechanism could be leveraged for targeted drug delivery systems .
- Knowledge Gaps: Molecular mass and 3D structure of this compound remain uncharacterized in the provided evidence, warranting further study .
Q & A
Q. How can researchers establish causality in this compound's role in complex biological systems (e.g., host-pathogen interactions)?
- Methodological Answer : Implement genetic knockout models in host organisms and track phenotypic outcomes (e.g., infection severity). Use spatial transcriptomics to map this compound activity at infection sites and apply causal inference algorithms (e.g., structural equation modeling) to disentangle direct vs. indirect effects .
Key Considerations for Advanced Research
- Reproducibility : Document experimental parameters (e.g., buffer composition, instrument calibration) in line with journal guidelines .
- Ethical Data Handling : Ensure metadata compliance for open-access repositories to facilitate validation .
- Iterative Refinement : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
